![molecular formula C13H12N6OS2 B5692458 4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)
4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide, also known as MTTB, is a compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the cell. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the activity of the proteasome, a protein complex involved in protein degradation. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage. In microbial infections, this compound has been shown to inhibit bacterial and fungal growth.
実験室実験の利点と制限
4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit various enzymes and proteins, and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide. One direction is to further investigate the mechanism of action of this compound and to identify its molecular targets. Another direction is to explore the potential applications of this compound in other fields, such as cardiovascular diseases and metabolic disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
合成法
4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of 2-aminothiazole, 2-chloro-N-(4-nitrophenyl) benzamide, and sodium azide, which results in the formation of this compound. This method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and microbial infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In microbial infections, this compound has been shown to have antibacterial and antifungal properties.
特性
IUPAC Name |
4-[(1-methyltetrazol-5-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c1-19-13(16-17-18-19)22-8-9-2-4-10(5-3-9)11(20)15-12-14-6-7-21-12/h2-7H,8H2,1H3,(H,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKIAXCDUOKMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

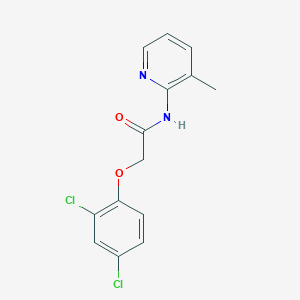
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)
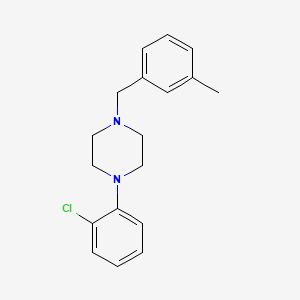
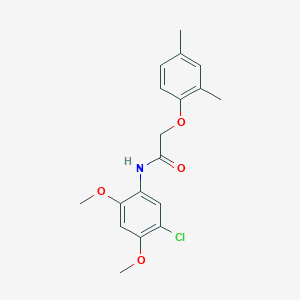
![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)
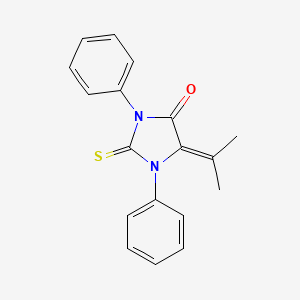

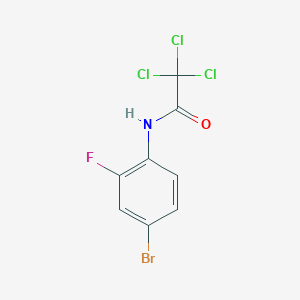

![methyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanoate](/img/structure/B5692486.png)